molecular formula C19H18F2N4O3 B7117558 N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide

N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide

Cat. No.: B7117558
M. Wt: 388.4 g/mol
InChI Key: AQQBNKGDAIYQCG-UHFFFAOYSA-N
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Description

N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O3/c20-19(21)28-16-4-3-14(17-13(16)2-1-8-22-17)24-18(26)15-5-9-23-25(15)12-6-10-27-11-7-12/h1-5,8-9,12,19H,6-7,10-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQBNKGDAIYQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC=N2)C(=O)NC3=C4C(=C(C=C3)OC(F)F)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Quinoline and Pyrazole Rings: The quinoline and pyrazole rings can be coupled through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the carboxylic acid derivative with an amine in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or pyrazole derivatives.

    Substitution: Formation of substituted quinoline or pyrazole derivatives.

Scientific Research Applications

N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide
  • N-[5-(trifluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide
  • N-[5-(chloromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide

Uniqueness

N-[5-(difluoromethoxy)quinolin-8-yl]-2-(oxan-4-yl)pyrazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

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